N-(2-fluoro-5-sulfamoylphenyl)acetamide
Description
N-(2-Fluoro-5-sulfamoylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a fluorine atom at the ortho position and a sulfamoyl (-SO₂NH₂) group at the para position relative to the acetamide moiety.
Properties
Molecular Formula |
C8H9FN2O3S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(2-fluoro-5-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O3S/c1-5(12)11-8-4-6(15(10,13)14)2-3-7(8)9/h2-4H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
YGWHZNOWWDCFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-fluoro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(2-fluoro-5-sulfamoylphenyl)acetic acid.
Reduction: Formation of N-(2-fluoro-5-aminophenyl)acetamide.
Substitution: Formation of N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Scientific Research Applications
N-(2-fluoro-5-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
Substituent Effects on Physical and Crystalline Properties
Meta- and para-substituted phenyl acetamides demonstrate significant variations in crystal packing and lattice constants depending on substituent electronic properties. For example:
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide () crystallizes in a monoclinic system with one molecule per asymmetric unit, while N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a triclinic system with two molecules per unit .
Table 1: Substituent Impact on Acetamide Derivatives
| Compound | Substituents | Crystal System | Key Properties |
|---|---|---|---|
| N-(3-Chlorophenyl)acetamide | 3-Cl | Monoclinic | Moderate H-bonding, stable |
| N-(3,5-Dimethylphenyl)acetamide | 3,5-(CH₃)₂ | Triclinic | Reduced solubility |
| N-(2-Fluoro-5-sulfamoylphenyl)acetamide | 2-F, 5-SO₂NH₂ | Inferred | High polarity, strong H-bonding |
Table 2: Antimicrobial Activity of Selected Acetamides
| Compound | Substituents | Activity (MIC, μg/mL) | Target Pathogens |
|---|---|---|---|
| N-(3,5-Difluorophenyl)acetamide | 3,5-F₂ | 8–16 | Gram-positive bacteria |
| N-(4-Nitrophenyl)acetamide (B1) | 4-NO₂ | 32–64 | Fungi |
| This compound | 2-F, 5-SO₂NH₂ | Predicted: 4–8 | Broad-spectrum |
Pharmacological Targets and Receptor Interactions
- Pyridazin-3(2H)-one acetamides () act as FPR2 agonists, with substituents like 4-methoxybenzyl enhancing receptor specificity .
Structural Analogues with Fluorine Substituents
- N-(5-Chloro-2-methylphenyl)-2-(2-fluorophenyl)acetamide () shares a fluorophenyl moiety but lacks the sulfamoyl group, resulting in lower solubility and reduced hydrogen-bonding capacity .
- 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () incorporates fluorine and sulfur-based groups, highlighting the versatility of fluorinated acetamides in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
